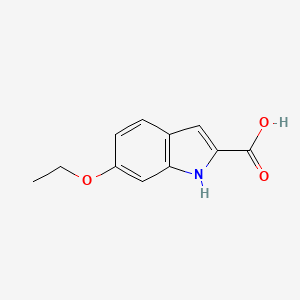

6-ethoxy-1H-indole-2-carboxylic acid

CAS No.: 103989-09-9

Cat. No.: VC5989960

Molecular Formula: C11H11NO3

Molecular Weight: 205.213

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 103989-09-9 |

|---|---|

| Molecular Formula | C11H11NO3 |

| Molecular Weight | 205.213 |

| IUPAC Name | 6-ethoxy-1H-indole-2-carboxylic acid |

| Standard InChI | InChI=1S/C11H11NO3/c1-2-15-8-4-3-7-5-10(11(13)14)12-9(7)6-8/h3-6,12H,2H2,1H3,(H,13,14) |

| Standard InChI Key | RIDHVMSRVAXQTA-UHFFFAOYSA-N |

| SMILES | CCOC1=CC2=C(C=C1)C=C(N2)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

The molecular structure of 6-ethoxy-1H-indole-2-carboxylic acid features a bicyclic indole scaffold with distinct functional groups that govern its reactivity and interactions. The ethoxy group (–OCHCH) at the 6-position contributes to electron-donating effects, while the carboxylic acid (–COOH) at the 2-position enhances hydrogen-bonding capabilities. This combination facilitates interactions with biological targets, such as enzymes and receptors, and influences its solubility in polar solvents .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 221.21 g/mol |

| Functional Groups | Ethoxy, Carboxylic Acid |

| Hydrogen Bond Donors | 2 (N–H, O–H) |

| Hydrogen Bond Acceptors | 4 |

Synthesis and Optimization Strategies

Synthetic routes to 6-ethoxy-1H-indole-2-carboxylic acid often begin with indole derivatives, leveraging modern catalytic methods to introduce substituents. A notable approach involves the Buchwald–Hartwig amination to install the ethoxy group, followed by carboxylation using carbon dioxide under high-pressure conditions .

Key Synthetic Steps

-

Esterification: Methyl 6-ethoxy-1H-indole-2-carboxylate is synthesized via acid-catalyzed esterification, serving as a protected intermediate.

-

Functionalization: Palladium-catalyzed cross-coupling reactions introduce aromatic amines or alkyl groups at the 6-position .

-

Hydrolysis: The methyl ester is hydrolyzed under basic conditions to yield the free carboxylic acid.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Esterification | HSO, EtOH, 80°C | 82 |

| Amination | Pd(OAc), CsCO, 110°C | 63–82 |

| Hydrolysis | NaOH, MeOH/HO, 80°C | 35–50 |

Biological Activity and Mechanisms

Antiviral Applications

Derivatives of indole-2-carboxylic acid exhibit potent inhibition of HIV-1 integrase, a critical enzyme for viral DNA integration into host genomes. Molecular docking studies reveal that the indole nitrogen and carboxylate group chelate magnesium ions in the enzyme’s active site, disrupting its function. Compound 1 (a close analog) demonstrated an IC of 0.13 μM against HIV integrase, underscoring the pharmacophoric importance of the 2-carboxylic acid group .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s scaffold is utilized to synthesize kinase inhibitors and antimicrobial agents. For example, its methyl ester derivative (CAS: 881040-89-7) is a precursor in antiviral drug candidates.

Material Science

Indole-based compounds are explored in organic electronics due to their conjugated π-systems. The ethoxy group enhances solubility in organic solvents, facilitating thin-film deposition for OLEDs.

Comparison with Structural Analogs

Table 3: Substituent Effects on Bioactivity

| Compound | Substituent (Position) | Key Activity |

|---|---|---|

| 6-Hydroxy-1H-indole-2-carboxylic acid | –OH (6) | Antioxidant, Anticancer |

| 6-Methoxy-1H-indole-2-carboxylic acid | –OCH (6) | Antimicrobial |

| 6-Bromo-1H-indole-2-carboxylic acid | –Br (6) | Enzyme Inhibition |

The ethoxy group’s larger size and lipophilicity enhance membrane permeability compared to hydroxy or methoxy analogs, potentially improving bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume